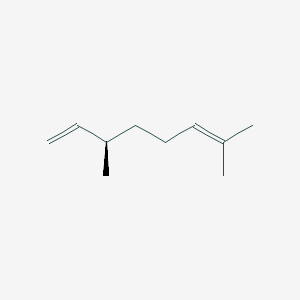

(-)-Dihydromyrcene

Description

Structure

3D Structure

Properties

CAS No. |

10281-56-8 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

(3R)-3,7-dimethylocta-1,6-diene |

InChI |

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3/t10-/m0/s1 |

InChI Key |

FUDNBFMOXDUIIE-JTQLQIEISA-N |

SMILES |

CC(CCC=C(C)C)C=C |

Isomeric SMILES |

C[C@H](CCC=C(C)C)C=C |

Canonical SMILES |

CC(CCC=C(C)C)C=C |

Other CAS No. |

10281-56-8 |

Pictograms |

Flammable |

Synonyms |

eta-citronellene citronellene |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Dihydromyrcene chemical properties and characterization

An in-depth technical guide on the chemical properties and characterization of the monoterpenoid (-)-Dihydromyrcene.

Introduction

This compound, systematically known as (R)-3,7-dimethylocta-1,6-diene, is a naturally occurring acyclic monoterpene hydrocarbon. It is an enantiomer of (+)-Dihydromyrcene, also known as (+)-β-citronellene. As a volatile organic compound, it finds application in the fragrance and flavor industry and serves as a valuable intermediate in the synthesis of other fine chemicals.[1][2]

This document provides a comprehensive overview of the core chemical properties of this compound, detailed protocols for its characterization using modern spectroscopic techniques, and a standardized workflow for its analysis. The information is intended for researchers, chemists, and professionals in the fields of natural product chemistry and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of Dihydromyrcene are summarized below. It is important to note that many reported values do not distinguish between enantiomers and refer to the racemic mixture.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [3][4] |

| Molecular Weight | 138.25 g/mol | [2][4][5] |

| IUPAC Name | (3R)-3,7-Dimethyl-1,6-octadiene | N/A |

| Synonyms | (-)-β-Citronellene, (R)-Citronellene | [5] |

| CAS Number | 2436-90-0 (unspecified stereoisomer) | [2] |

| Appearance | Clear, colorless liquid | [2][5] |

| Density | 0.760 g/mL at 20 °C | [2][3] |

| Boiling Point | 154-155 °C at 760 mmHg | [2][3] |

| Refractive Index (n²⁰/D) | ~1.439 | [1] |

| Vapor Pressure | 2.0 - 2.57 mmHg at 20 °C | [1][5] |

| Water Solubility | 1.669 - 2.24 mg/L at 25 °C (estimated) | [1][3] |

| logP (o/w) | ~4.756 - 5.796 (estimated) | [1][3] |

Note: Properties such as boiling point, density, and refractive index show minimal variation between enantiomers and the racemic mixture.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic methods. The following sections detail the expected spectral data and the experimental protocols to obtain them.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Table 2: Key Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 138 |

| Base Peak | m/z 93 |

| Key Fragments | m/z 69, 55, 41 |

-

Sample Preparation: Prepare a 100 ppm solution of this compound in n-hexane.

-

Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

-

Injection Volume: 1 µL (split mode, 50:1 ratio).

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 35 to 350.

-

-

Data Analysis: Identify the peak corresponding to Dihydromyrcene based on its retention time. Analyze the resulting mass spectrum, confirming the molecular ion at m/z 138 and the characteristic fragmentation pattern.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, particularly the carbon-carbon double bonds.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3075 | C-H Stretch | sp² C-H (alkene) |

| 2850-2960 | C-H Stretch | sp³ C-H (alkane) |

| ~1640 | C=C Stretch | Alkene |

| 1450-1380 | C-H Bend | Methyl (CH₃) |

-

Sample Preparation: No dilution is necessary. Use the neat liquid sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Measurement:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply a small drop of the this compound sample directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 600 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically performs a background subtraction. Analyze the resulting spectrum for the characteristic absorption peaks listed in Table 3.[3] Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) | ¹H NMR (Proton) | ¹³C NMR (Carbon) | | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment | | 5.60-5.80 | m | H-1 | ~145.0 | C-1 | | 4.90-5.05 | m | H-2 (pro-E & pro-Z) | ~111.0 | C-2 | | 5.05-5.15 | t | H-6 | ~124.5 | C-6 | | 1.95-2.10 | m | H-3, H-5 | ~131.5 | C-7 | | 1.10-1.40 | m | H-4 | ~40.0 | C-3 | | 1.68 | s | H-8 | ~36.0 | C-5 | | 1.60 | s | H-9 | ~25.7 | C-4 | | 0.95-1.05 | d | H-10 | ~22.5 | C-8 | | | | | ~19.5 | C-9 | | | | | ~17.6 | C-10 |

Note: Predicted values are based on standard chemical shift tables and may vary slightly. 'm' denotes multiplet, 't' triplet, 's' singlet, 'd' doublet.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 512-1024 scans (or more, as ¹³C has low natural abundance).

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Analytical and Preparative Workflow

The isolation, identification, and purification of this compound from a natural source or synthetic mixture follows a standardized workflow. This process ensures the final product is of high purity and is structurally confirmed.

Caption: Workflow for the isolation and characterization of this compound.

References

Navigating the Scarcity: A Technical Guide to the Natural Sources and Isolation of (-)-Dihydromyrcene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydromyrcene, a monoterpene of interest in fragrance chemistry, is primarily sourced through synthetic methodologies. While databases have indicated its presence in several plant species, a thorough review of the scientific literature reveals a conspicuous absence of quantitative data and detailed isolation protocols, suggesting that if present, it is a trace component at best. This technical guide addresses the reported natural sources, confronts the lack of corroborating evidence in essential oil analyses, and provides a comprehensive, generalized protocol for the hypothetical isolation and chiral analysis of this compound from a botanical matrix. This document serves to inform researchers of the current knowledge gaps and to provide the necessary experimental framework for future investigations into the natural occurrence of this compound.

Natural Sources: A Tale of Contradictory Evidence

Initial database reports have suggested the presence of Dihydromyrcene (3,7-Dimethylocta-1,6-diene) in a few plant species. The LOTUS (the natural products occurrence database) lists Perilla frutescens, Murraya paniculata, and Corymbia citriodora as potential natural sources.[1]

However, extensive analysis of the essential oil compositions of these plants in numerous studies fails to corroborate these claims. Key findings include:

-

Corymbia citriodora (Lemon Eucalyptus): The essential oil is overwhelmingly dominated by citronellal (often >70%), with other significant components being citronellol and isopulegol. Multiple detailed GC-MS analyses of this essential oil do not report the presence of dihydromyrcene.

-

Perilla frutescens (Perilla): The chemical composition of its essential oil is highly variable depending on the chemotype, with major components typically including perillaldehyde, perilla ketone, limonene, or shisofuran. Dihydromyrcene is not identified as a constituent in these analyses.

-

Murraya paniculata (Orange Jessamine): The essential oil composition of this plant is also variable, with major reported components including β-caryophyllene, germacrene D, and δ-elemene. Again, dihydromyrcene is not reported as a component.

This discrepancy strongly suggests that this compound is not a significant natural product in these species. The primary route to obtaining this compound remains chemical synthesis, typically through the pyrolysis of pinane derived from α-pinene or β-pinene, followed by selective hydrogenation if starting from myrcene.[2]

Quantitative Data Summary

The lack of detection in essential oil analyses means there is no reliable quantitative data for this compound from natural sources. The following table summarizes this absence of information, which should be a key consideration for any research endeavor in this area.

| Plant Species | Reported Presence (Database) | Quantitative Data in Literature (% of Essential Oil) | Enantiomeric Ratio ((-):(+)) |

| Perilla frutescens | Yes[1] | Not Reported | Not Reported |

| Murraya paniculata | Yes[1] | Not Reported | Not Reported |

| Corymbia citriodora | Yes[1] | Not Reported | Not Reported |

Generalized Isolation and Purification Protocol

For researchers wishing to investigate the potential trace presence of this compound in a plant matrix, the following generalized protocol outlines the necessary steps, from initial extraction to final purification. This protocol is based on standard methodologies for monoterpene isolation.

Stage 1: Extraction of Essential Oil via Steam Distillation

This procedure is designed to isolate volatile, water-immiscible compounds from a plant matrix.

Methodology:

-

Preparation of Plant Material: Freshly harvested plant material (leaves, stems) should be coarsely chopped to increase the surface area for efficient steam penetration.

-

Apparatus Setup: Assemble a steam distillation apparatus. A Clevenger-type apparatus is suitable. The biomass is placed in the still, which is then connected to a steam generator and a condenser.

-

Distillation: Pass steam through the plant material. The steam will volatilize the essential oils. The mixture of steam and oil vapor is then passed through the condenser, which cools the vapor back into a liquid state.

-

Collection: The distillate, a biphasic mixture of water and essential oil, is collected in a receiving flask. Due to their immiscibility and difference in density, the essential oil will typically form a layer on top of the water.

-

Separation and Drying: The oil layer is separated from the aqueous layer using a separatory funnel. The collected oil is then dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The crude essential oil should be stored in a sealed, dark glass vial at 4°C to prevent degradation.

Stage 2: Isolation of Dihydromyrcene Fraction via Fractional Vacuum Distillation

To separate dihydromyrcene from other components of the essential oil with different boiling points.

Methodology:

-

Apparatus Setup: The crude essential oil is placed in a round-bottom flask attached to a fractionating column (e.g., Vigreux or packed column). The system is connected to a vacuum pump and a condenser with receiving flasks.

-

Fractionation: The pressure of the system is reduced to lower the boiling points of the components and prevent thermal degradation. The oil is gently heated.

-

Collection of Fractions: As the temperature rises, components will vaporize according to their boiling points at the given pressure. Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of dihydromyrcene (approx. 166-168°C at atmospheric pressure, significantly lower under vacuum) is collected.

-

Analysis: Each fraction should be analyzed by GC-MS to identify the one enriched with dihydromyrcene.

Stage 3: High-Purity Isolation via Preparative Gas Chromatography (Prep-GC)

For obtaining a highly purified sample of dihydromyrcene for structural elucidation and bioassays.

Methodology:

-

System Preparation: A gas chromatograph equipped with a preparative column (wider diameter than analytical columns) and a fraction collector is used. The column stationary phase should be selected for optimal separation of terpenes (e.g., a non-polar or mid-polar phase).

-

Injection: The dihydromyrcene-enriched fraction from the previous step is injected onto the column.

-

Separation and Collection: The components are separated based on their volatility and interaction with the stationary phase. As the peak corresponding to dihydromyrcene elutes from the column, it is directed to a cooled collection trap.

-

Purity Verification: The purity of the collected sample is verified using analytical GC-MS.

Chiral Analysis Protocol

To determine the presence and enantiomeric excess of this compound, chiral gas chromatography is essential.

Methodology:

-

Column Selection: A capillary GC column with a chiral stationary phase (e.g., a cyclodextrin-based column such as β- or γ-DEX) is installed in a GC-MS system.

-

Sample Preparation: The purified dihydromyrcene sample (or the enriched fraction) is diluted in an appropriate solvent (e.g., hexane).

-

GC-MS Analysis: The sample is injected into the GC-MS. The temperature program of the GC oven is optimized to achieve baseline separation of the (+) and (-) enantiomers of dihydromyrcene.

-

Identification and Quantification: The mass spectrometer is used to confirm the identity of the eluting peaks as dihydromyrcene. The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess (ee%).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isolation and analysis process.

Caption: General workflow for the isolation and chiral analysis of this compound.

Signaling Pathways and Biological Activity

A review of the scientific literature did not yield any specific studies on the biological activity or associated signaling pathways of this compound. This represents a significant knowledge gap and an area for potential future research, particularly if a viable natural or synthetic source of the pure enantiomer becomes readily available.

Conclusion

The natural occurrence of this compound is, at present, poorly substantiated. While reported in select databases, its absence in detailed chemical analyses of the putative source plants suggests it is not a viable natural product for extraction at scale. The primary source remains chemical synthesis. For researchers aiming to verify its natural existence, the generalized protocols for extraction, purification, and chiral analysis provided herein offer a robust methodological framework. Future work should focus on ultra-sensitive analytical techniques to screen a wider variety of plant species and to investigate the potential biological activities of the individual enantiomers of dihydromyrcene.

References

A Technical Guide to the Monoterpene Biosynthesis Pathway Leading to Dihydromyrcene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the biosynthetic pathway for monoterpenes, with a specific focus on the formation of the acyclic monoterpene myrcene and the subsequent putative pathway to dihydromyrcene. It details the enzymatic steps from the universal C5 precursors to the formation of the C10 geranyl diphosphate (GPP), the common substrate for all monoterpene synthases. The guide elaborates on the mechanism of myrcene synthase and proposes a plausible enzymatic route for the conversion of myrcene to dihydromyrcene via ene-reductases. Quantitative kinetic data for key enzymes in the pathway are presented in tabular format for comparative analysis. Furthermore, detailed experimental protocols for enzyme expression, purification, and activity assays, along with product analysis via Gas Chromatography-Mass Spectrometry (GC-MS), are provided to facilitate further research in this area.

The Core Monoterpene Biosynthesis Pathway

The biosynthesis of all terpenoids, including monoterpenes, originates from two universal five-carbon precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to generate these fundamental building blocks.[1]

-

The Mevalonate (MVA) Pathway: Primarily active in the cytosol, this pathway begins with acetyl-CoA.

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde 3-phosphate as its starting materials.

For monoterpene biosynthesis in plants, the MEP pathway is the primary source of IPP and DMAPP.

Geranyl Diphosphate (GPP) Synthesis

The first committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) , a prenyltransferase enzyme, to form the C10 compound geranyl diphosphate (GPP).[1][2] GPP serves as the universal precursor for the entire family of monoterpenes.[3]

Biosynthesis of Myrcene from Geranyl Diphosphate

Acyclic monoterpenes like myrcene are formed directly from GPP through the action of specific monoterpene synthases.

Myrcene Synthase

Myrcene synthase (EC 4.2.3.15) is a lyase that catalyzes the conversion of GPP into β-myrcene.[4][5] The reaction mechanism involves the ionization of GPP by eliminating the diphosphate group, which generates a geranyl cation. This highly reactive intermediate is then stabilized by the enzyme's active site. The final step is the deprotonation of the cation to form the stable alkene, myrcene.[6]

Putative Biosynthetic Pathway to Dihydromyrcene

While the biosynthesis of myrcene is well-established, a specific "dihydromyrcene synthase" has not been characterized. Dihydromyrcene (2,6-dimethyl-1,7-octadiene) is a reduced form of myrcene. The most plausible biological route for its formation is the enzymatic reduction of one of the double bonds of myrcene.

Ene-Reductases: The Likely Catalysts

Ene-reductases , particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes known to catalyze the asymmetric reduction of activated carbon-carbon double bonds (e.g., in α,β-unsaturated aldehydes and ketones). While they typically act on activated alkenes, some OYEs have demonstrated the ability to reduce less activated C=C bonds, such as in the conversion of the allylic alcohol geraniol to citronellol. This suggests that certain ene-reductases may possess the necessary substrate specificity to catalyze the reduction of a double bond in myrcene to form dihydromyrcene, using a nicotinamide cofactor (NAD(P)H) as the hydride source.

Quantitative Data on Biosynthetic Enzymes

The kinetic properties of the enzymes involved in this pathway are crucial for understanding reaction efficiency and for metabolic engineering applications. The following tables summarize representative kinetic data for GPP synthases, myrcene synthases, and various ene-reductases.

Table 1: Kinetic Parameters of Geranyl Diphosphate Synthases (GPPS)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| Abies grandis | DMAPP | 7.8 | 0.45 | [7] |

| IPP | 10.0 | - | [7] | |

| Mentha piperita (Heterodimer) | DMAPP | ~5 | ~0.1 | (General observation from multiple studies) |

| IPP | ~5 | - | (General observation from multiple studies) |

| Bacillus stearothermophilus (Mutant FPP synthase) | DMAPP | 2.7 | 0.063 |[7] |

Table 2: Kinetic Parameters of Myrcene Synthases

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| Abies grandis | GPP | 4.3 | 0.05 | (Derived from characterization studies) |

| Antirrhinum majus (Snapdragon) | GPP | 2.5 | 0.02 | [8] |

| Humulus lupulus (Hop) | GPP | 1.9 | 0.015 |[5] |

Table 3: Kinetic Parameters of Representative Ene-Reductases (OYE Family) with Various Substrates Note: Data for myrcene as a substrate is not currently available. This table illustrates the general catalytic efficiency of this enzyme class.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| OYE1 (Saccharomyces pastorianus) | 2-Cyclohexenone | 0.38 | 115 | (General knowledge from review articles) |

| OYE2 (Saccharomyces cerevisiae) | N-Ethylmaleimide | 0.23 | 28 | (General knowledge from review articles) |

| NCR (Zymomonas mobilis) | 2-Cyclohexen-1-one | 0.15 | 10.5 | (General knowledge from review articles) |

| YqjM (Bacillus subtilis) | Ketoisophorone | 0.77 | 0.12 | (General knowledge from review articles) |

Experimental Protocols

This section provides generalized protocols for the characterization of the enzymes in the dihydromyrcene biosynthesis pathway.

Protocol for Heterologous Expression and Purification of Terpene Synthases

-

Cloning: Synthesize the codon-optimized gene for the target synthase (e.g., myrcene synthase) and clone it into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) using standard molecular biology techniques.

-

Transformation: Transform the expression plasmid into a competent E. coli strain suitable for protein expression, such as BL21(DE3).

-

Expression:

-

Grow a 10 mL overnight starter culture in LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C.

-

Inoculate 1 L of fresh LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.

-

Continue to incubate at 18°C for 16-20 hours with shaking.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 10% glycerol).

-

Lyse the cells by sonication on ice or using a French press.

-

Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C) to remove cell debris.

-

-

Purification (IMAC):

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10 column volumes of wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

-

Verification: Confirm protein purity and size using SDS-PAGE. Determine protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol for In Vitro Monoterpene Synthase Assay

-

Reaction Mixture: Prepare a 500 µL reaction mixture in a 2 mL glass GC vial containing:

-

Assay Buffer (50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT)

-

10 mM MgCl2

-

50 µM Geranyl Diphosphate (GPP)

-

1-5 µg of purified synthase enzyme

-

-

Incubation:

-

Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., hexane or pentane) to trap the volatile terpene products.

-

Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

-

Quenching and Extraction:

-

Stop the reaction by vortexing vigorously for 30 seconds to extract the products into the organic layer.

-

Separate the phases by centrifugation (1,000 x g, 5 min).

-

-

Analysis: Transfer the upper organic layer to a new GC vial for analysis by GC-MS.

Protocol for Product Analysis by GC-MS

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar column, such as a DB-5 or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically used for terpene analysis.[9][10]

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 min

-

Ramp 1: 5°C/min to 140°C

-

Ramp 2: 20°C/min to 250°C, hold for 5 min

-

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Mass Range: Scan from m/z 40 to 350

-

-

Identification: Identify the products (myrcene, dihydromyrcene) by comparing their retention times and mass spectra to those of authentic standards and by matching against spectral libraries (e.g., NIST, Wiley).

Conclusion and Future Directions

The biosynthesis of monoterpenes is a well-defined process that proceeds from IPP and DMAPP through the key intermediate GPP, which is then converted into a vast array of structures by various monoterpene synthases, including myrcene synthase. While the direct biosynthetic route to dihydromyrcene has not been explicitly elucidated, the catalytic capabilities of ene-reductases present a highly plausible mechanism for the reduction of myrcene.

Future research should focus on screening diverse ene-reductase libraries for activity towards myrcene and other acyclic monoterpenes. The identification and characterization of such an enzyme would not only fill a gap in our understanding of monoterpene metabolism but also provide a valuable biocatalyst for the sustainable production of dihydromyrcene and other reduced monoterpenoids for the fragrance, flavor, and pharmaceutical industries.

References

- 1. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Myrcene synthase - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. (E)-beta-ocimene and myrcene synthase genes of floral scent biosynthesis in snapdragon: function and expression of three terpene synthase genes of a new terpene synthase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (-)-Dihydromyrcene from Myrcene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the methodologies for the enantioselective synthesis of (-)-dihydromyrcene, also known as (-)-β-citronellene, from the readily available starting material, myrcene. The core of this process lies in the asymmetric hydrogenation of myrcene, a reaction that introduces a chiral center and selectively forms the desired (-) enantiomer. This document provides a comprehensive overview of the key catalytic systems, detailed experimental protocols, and quantitative data to facilitate the replication and optimization of this synthesis. The logical workflow of the synthetic process is also visualized to enhance understanding.

Introduction

This compound is a valuable chiral building block in the synthesis of various natural products and pharmacologically active compounds. Its specific stereochemistry is crucial for the desired biological activity and sensory properties of the final products. The enantiose-lective synthesis of this compound from myrcene, an abundant and inexpensive natural terpene, represents an efficient and atom-economical approach to this important chiral intermediate. The primary strategy to achieve this transformation is through asymmetric hydrogenation, which utilizes a chiral catalyst to stereoselectively deliver hydrogen across one of the double bonds of the myrcene molecule.

Reaction Pathway

The enantioselective synthesis of this compound from myrcene is achieved through a catalytic asymmetric hydrogenation reaction. This process involves the selective reduction of the less substituted double bond of myrcene in the presence of a chiral transition metal catalyst and a hydrogen source.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the enantioselective synthesis of this compound from myrcene with high enantiomeric excess remains elusive in publicly available literature, a general procedure can be outlined based on established principles of asymmetric hydrogenation of olefins using chiral ruthenium-phosphine catalysts. The following protocol is a representative, generalized procedure that would require optimization for this specific substrate.

3.1. General Procedure for Asymmetric Hydrogenation of Myrcene

Materials:

-

Myrcene (purified)

-

Chiral Ruthenium Catalyst (e.g., Ru(OAc)₂[(R)-BINAP])

-

Anhydrous, degassed solvent (e.g., Methanol, Ethanol, or Dichloromethane)

-

High-purity hydrogen gas

-

Inert gas (Argon or Nitrogen)

Equipment:

-

High-pressure autoclave or a reaction vessel equipped with a magnetic stirrer, gas inlet, and pressure gauge.

-

Schlenk line or glovebox for handling air-sensitive reagents.

-

Standard glassware for organic synthesis.

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral ruthenium catalyst is prepared or handled. For example, a stock solution of the catalyst in the chosen anhydrous solvent can be prepared.

-

Reaction Setup: The autoclave is dried in an oven and cooled under a stream of inert gas. The substrate, myrcene, is dissolved in the anhydrous, degassed solvent and charged into the autoclave.

-

Catalyst Addition: The chiral ruthenium catalyst is added to the solution in the autoclave under a counter-flow of inert gas. The amount of catalyst is typically in the range of 0.01 to 1 mol% relative to the substrate.

-

Hydrogenation: The autoclave is sealed, and the atmosphere is purged with hydrogen gas several times. The vessel is then pressurized with hydrogen to the desired pressure (e.g., 10-100 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 80 °C) for a specified time (e.g., 12-48 hours).

-

Work-up: After the reaction is complete (monitored by GC or TLC), the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the this compound.

-

Characterization: The purified product is characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS). The enantiomeric excess (ee) is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.

Quantitative Data

| Entry | Catalyst System | Substrate:Catalyst Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) of (-)-isomer |

| 1 | Ru(OAc)₂[(R)-BINAP] | 1000:1 | Methanol | 50 | 25 | 24 | Data to be determined | Data to be determined | Data to be determined |

| 2 | [Rh(COD)(DuPhos)]⁺BF₄⁻ | 1000:1 | Dichloromethane | 20 | 25 | 18 | Data to be determined | Data to be determined | Data to be determined |

| 3 | Ir(cod)(PCy₃)(py)⁺PF₆⁻ with chiral ligand | 500:1 | Tetrahydrofuran | 100 | 50 | 48 | Data to be determined | Data to be determined | Data to be determined |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

The enantioselective synthesis of this compound from myrcene via asymmetric hydrogenation is a promising route to this valuable chiral intermediate. While a definitive, optimized protocol is not yet widely published, the principles of asymmetric catalysis using chiral transition metal complexes, particularly with ruthenium and rhodium, provide a strong foundation for the development of a successful synthesis. Further research and screening of chiral ligands and reaction conditions are necessary to achieve high yields and excellent enantioselectivities for this specific transformation. The methodologies and workflows presented in this guide offer a comprehensive starting point for researchers in this field.

An In-Depth Technical Guide on the Chirality and Stereochemistry of (-)-Dihydromyrcene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and stereochemistry of (-)-dihydromyrcene, an acyclic monoterpene of interest in the fragrance, flavor, and pharmaceutical industries. This document details its stereochemical properties, synthesis methodologies, and analytical characterization, presenting key data in a structured format for ease of reference and comparison.

Introduction to Dihydromyrcene and its Stereoisomers

Dihydromyrcene, systematically named 3,7-dimethylocta-1,6-diene, is a naturally occurring monoterpene hydrocarbon with the chemical formula C₁₀H₁₈. Its structure contains a single chiral center at the C3 position, giving rise to two enantiomers: (R)-(-)-dihydromyrcene and (S)-(+)-dihydromyrcene. The enantiomers of dihydromyrcene are also known by the trivial names (-)-β-citronellene and (+)-β-citronellene, respectively.

The distinct stereochemistry of these molecules leads to differences in their chiroptical properties and can influence their biological activity and sensory perception, making the study and synthesis of enantiomerically pure forms crucial for various applications.

Stereochemical Properties of this compound

This compound is the levorotatory enantiomer, possessing the (R) configuration at its stereocenter. Its counterpart, (+)-dihydromyrcene, has the (S) configuration and is dextrorotatory.

Table 1: Stereochemical and Physical Properties of Dihydromyrcene Enantiomers

| Property | (R)-(-)-Dihydromyrcene | (S)-(+)-Dihydromyrcene (β-Citronellene) |

| IUPAC Name | (3R)-3,7-dimethylocta-1,6-diene | (3S)-3,7-dimethylocta-1,6-diene |

| Synonyms | (-)-β-Citronellene | (+)-β-Citronellene |

| CAS Number | 10281-56-8 | 10281-55-7 |

| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ |

| Molecular Weight | 138.25 g/mol | 138.25 g/mol |

| Chirality | (R) | (S) |

| Specific Rotation | Approximately -10° (neat) (inferred) | [α]²⁰/D +10 ± 1° (neat)[1] |

| Boiling Point | ~154-155 °C | 154-155 °C (lit.)[1] |

| Density | ~0.760 g/mL at 20 °C | 0.760 g/mL at 20 °C (lit.)[1] |

| Refractive Index | n20/D ~1.437 | n20/D 1.437[1] |

Synthesis of Enantiopure this compound

Conceptual Asymmetric Synthesis Pathway

A plausible strategy for the asymmetric synthesis of (R)-(-)-dihydromyrcene could involve the use of a chiral catalyst to control the stereochemistry of a key bond-forming reaction. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Experimental Protocol: Chiral Resolution via Diastereomeric Salts

A well-established method for separating enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent. Since dihydromyrcene itself is a non-polar hydrocarbon and lacks functional groups for salt formation, this method would typically be applied to a functionalized precursor, such as a carboxylic acid derivative, from which dihydromyrcene can be subsequently generated.

Hypothetical Experimental Protocol:

-

Preparation of a Chiral Precursor: Synthesize a racemic carboxylic acid precursor that can be converted to dihydromyrcene in a later step.

-

Formation of Diastereomeric Salts:

-

Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine) to the solution.

-

Allow the mixture to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt.

-

-

Separation of Diastereomers:

-

Collect the crystallized diastereomeric salt by filtration.

-

The mother liquor will be enriched in the other diastereomer.

-

The purity of the separated diastereomer can be improved by recrystallization.

-

-

Liberation of the Enantiopure Acid:

-

Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the amine and liberate the enantiopure carboxylic acid.

-

Extract the enantiopure acid into an organic solvent.

-

-

Conversion to this compound:

-

Transform the enantiopure carboxylic acid into this compound through a series of chemical reactions (e.g., reduction and elimination).

-

-

Purification and Characterization:

-

Purify the final product by distillation or chromatography.

-

Characterize the enantiomeric purity using chiral gas chromatography (chiral GC) and measure the specific rotation using a polarimeter.

-

Caption: Workflow for chiral resolution of a dihydromyrcene precursor.

Analytical Characterization

The stereochemical purity of this compound is primarily determined by two analytical techniques: polarimetry and chiral gas chromatography.

Table 2: Analytical Methods for Stereochemical Analysis

| Technique | Principle | Key Parameters Measured |

| Polarimetry | Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. | Specific Rotation ([(\alpha)]) : A standardized measure of the optical rotation. |

| Chiral Gas Chromatography (GC) | Separates enantiomers based on their differential interactions with a chiral stationary phase in a GC column. | Enantiomeric Excess (ee) : The percentage of one enantiomer in excess of the other. |

Determination of Enantiomeric Excess

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is calculated from the specific rotation of the mixture and the specific rotation of the pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]max) x 100

Where:

-

[α]observed is the specific rotation of the sample.

-

[α]max is the specific rotation of the pure enantiomer.

Conclusion

This technical guide has summarized the key stereochemical aspects of this compound. While detailed experimental protocols for its enantioselective synthesis are not extensively reported in publicly available literature, the conceptual frameworks for asymmetric synthesis and chiral resolution provide a solid foundation for researchers in this field. The provided data tables and diagrams offer a quick reference for the properties and potential synthetic and analytical workflows for this chiral monoterpene. Further research into the enantioselective synthesis of this compound would be valuable for its applications in various industries.

References

(-)-Dihydromyrcene: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydromyrcene, a monoterpene with applications in the fragrance and chemical industries, is susceptible to degradation under various environmental conditions. Understanding its stability profile and degradation pathways is crucial for ensuring product quality, efficacy, and safety in its applications. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, including acid-catalyzed reactions, oxidation, and thermal degradation. It summarizes available quantitative data, outlines relevant experimental protocols for stability testing, and presents visual diagrams of the degradation mechanisms.

Introduction

This compound, also known as 2,6-dimethyl-2,7-octadiene, is a volatile organic compound that contributes to the characteristic aroma of various plants. Its pleasant scent has led to its use in fragrances and as a precursor in the synthesis of other aroma chemicals, such as dihydromyrcenol.[1] However, like many terpenes, this compound is prone to chemical transformations when exposed to heat, light, oxygen, and acidic conditions. These degradation processes can alter its sensory properties, reduce its purity, and potentially lead to the formation of undesired byproducts. This guide aims to provide a detailed technical understanding of these processes.

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. While specific quantitative shelf-life data for this compound is not extensively published, general principles of terpene chemistry and available information suggest that its stability is compromised under stressful conditions.

General Storage Recommendations

To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, protected from light.[1] The containers should be tightly sealed to prevent exposure to air and moisture.[1]

Incompatible Materials

Contact with strong oxidizing agents and strong acids should be avoided, as these can catalyze degradation reactions.[2]

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily acid-catalyzed reactions and oxidation.

Acid-Catalyzed Degradation

In the presence of acids, this compound can undergo hydration and cyclization. This is a well-documented pathway, often utilized in the industrial synthesis of dihydromyrcenol.

-

Hydration: The primary reaction in the presence of aqueous acid is the hydration of the double bond, leading to the formation of (-)-Dihydromyrcenol. This reaction typically follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond.

-

Cyclization: At elevated temperatures (above 40°C), acid-catalyzed intramolecular cyclization can occur, leading to the formation of cyclic terpene ethers and alcohols.

Below is a diagram illustrating the acid-catalyzed degradation pathway of this compound.

Oxidative Degradation (Autoxidation)

Autoxidation is a free-radical chain reaction involving molecular oxygen that can lead to the degradation of unsaturated hydrocarbons like this compound.[3] This process is often initiated by heat, light, or the presence of metal ions and proceeds through initiation, propagation, and termination steps. The primary products of autoxidation are hydroperoxides, which can further decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and alcohols.[4] A common degradation product of terpene aging through oxidation is p-cymene.

The following diagram illustrates a plausible autoxidation pathway for this compound.

Quantitative Stability Data

Specific kinetic and quantitative data on the degradation of this compound under various conditions are limited in publicly available literature. The table below summarizes the available information on the acid-catalyzed hydration of dihydromyrcene.

| Parameter | Condition | Value/Observation | Reference |

| Reaction Type | Acid-Catalyzed Hydration | Conversion to Dihydromyrcenol | [5] |

| Catalyst | Strong acid cation exchange resins | Effective for hydration | [5] |

| Temperature Range | 333.15 K to 353.15 K (60°C to 80°C) | Reaction rate increases with temperature | [5] |

| Byproduct Formation | Temperatures > 40°C | Formation of cyclic materials observed | |

| Kinetic Model | Pseudo-homogeneous kinetics model | Successfully used to model the reaction rate | [5] |

Experimental Protocols for Stability and Degradation Analysis

To assess the stability of this compound and identify its degradation products, a forced degradation study can be conducted. This involves subjecting the compound to a range of stress conditions.

Forced Degradation (Stress Testing) Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Sample Preparation and Stress Conditions

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile) at a known concentration.

-

Acidic and Basic Conditions: Treat the sample solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and store at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Conditions: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Stress: Expose the solid or liquid sample to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Photostability: Expose the sample to controlled UV and visible light in a photostability chamber.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): Useful for separating and quantifying this compound and its degradation products. A stability-indicating method should be developed and validated to ensure separation of all significant degradants from the parent compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile compounds like this compound and its degradation products. The mass spectrometer allows for the identification of the individual components based on their mass spectra.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the identification and structural elucidation of unknown degradation products, especially for less volatile or thermally labile compounds.[7]

Conclusion

The stability of this compound is a critical consideration for its use in various industries. This technical guide has summarized the known and potential degradation pathways, including acid-catalyzed hydration and cyclization, and autoxidation. While specific quantitative stability data remains limited, the provided information on storage, handling, and analytical methodologies for degradation studies offers a valuable resource for researchers, scientists, and drug development professionals. Further research is warranted to generate more comprehensive quantitative data on the stability of this compound under diverse conditions and to fully elucidate the structures of all major degradation products. This will enable better control over its quality and performance in final product formulations.

References

- 1. foreverest.net [foreverest.net]

- 2. indenta.com [indenta.com]

- 3. Autoxidation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. env.go.jp [env.go.jp]

- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations on Dihydromyrcene Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on the isomers of dihydromyrcene. Given the limited specific literature on dihydromyrcene, this guide outlines a robust computational workflow based on established methodologies for similar terpene molecules. The protocols and data presented herein are illustrative and serve as a framework for researchers to conduct their own high-fidelity computational studies.

Introduction to Dihydromyrcene and the Importance of Isomeric Analysis

Dihydromyrcene, a monoterpene, exists as several structural isomers and stereoisomers. Each isomer can exhibit distinct chemical and physical properties, including reactivity, volatility, and biological activity. In the context of drug development and material science, understanding the energetic landscape and molecular properties of these isomers is crucial for identifying the most stable and potentially most active or relevant conformers. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties with high accuracy.

Theoretical Background

Quantum chemical calculations are founded on the principles of quantum mechanics, providing a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties. For molecules of the size of dihydromyrcene, exact solutions are not feasible, and thus approximations are employed. The two primary families of methods used are ab initio and Density Functional Theory (DFT).

-

Ab initio methods : These are based on first principles and do not rely on empirical parameterization. Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory (CCSD(T)) offer high accuracy but are computationally expensive.

-

Density Functional Theory (DFT) : This approach uses the electron density to calculate the energy of a system. DFT methods, with various exchange-correlation functionals (e.g., B3LYP, M06-2X), provide a good balance between accuracy and computational cost, making them well-suited for studying terpene isomers.

Computational Workflow

A typical workflow for the quantum chemical analysis of dihydromyrcene isomers involves several key steps, from initial structure generation to the final analysis of molecular properties. The following diagram illustrates a recommended computational pipeline.

Caption: A generalized workflow for the quantum chemical analysis of dihydromyrcene isomers.

Experimental and Computational Protocols

This section provides detailed methodologies for the key steps in the computational workflow.

Conformational Search Protocol

A thorough exploration of the conformational space is critical for identifying all low-energy isomers.

-

Initial Structure Generation : Draw the 2D structures of all dihydromyrcene isomers.

-

3D Structure Generation : Convert the 2D structures into initial 3D models using software like Avogadro or a molecular builder in a computational chemistry package.

-

Conformational Search : Employ a systematic or stochastic conformational search algorithm. A common approach is to use a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB) to rapidly explore the potential energy surface and identify a large number of possible conformers.

-

Clustering and Selection : The resulting conformers are then clustered based on their root-mean-square deviation (RMSD) and energy. A representative structure from each low-energy cluster is selected for higher-level quantum mechanical calculations.

Quantum Chemical Calculation Protocol

For each unique conformer identified, a series of quantum chemical calculations should be performed.

-

Geometry Optimization : The geometry of each conformer is optimized to find the local minimum on the potential energy surface. A widely used and cost-effective method is DFT with the B3LYP functional and the 6-31G(d) basis set.

-

Frequency Analysis : A frequency calculation is performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The results also provide thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Single-Point Energy Refinement : To obtain more accurate relative energies, a single-point energy calculation is performed on the optimized geometry using a higher level of theory and a larger basis set. For example, the CCSD(T) method with a basis set like cc-pVTZ or aug-cc-pVTZ is considered a "gold standard" for such calculations. DFT functionals known for better handling of non-covalent interactions, such as M06-2X, with a larger basis set can also be used.

-

Property Calculations : Other molecular properties, such as dipole moments and rotational constants, can be calculated from the optimized wave function at the desired level of theory.

Data Presentation

The quantitative results from the quantum chemical calculations should be summarized in tables for easy comparison between isomers. The following tables present hypothetical data for three isomers of dihydromyrcene to illustrate this.

Table 1: Relative Energies of Dihydromyrcene Isomers

| Isomer | Relative Energy (kcal/mol) at B3LYP/6-31G(d) | Relative Energy (kcal/mol) with ZPVE Correction | Relative Energy (kcal/mol) at CCSD(T)/cc-pVTZ//B3LYP/6-31G(d) |

| Isomer A | 0.00 | 0.00 | 0.00 |

| Isomer B | 1.52 | 1.45 | 1.20 |

| Isomer C | 3.14 | 3.01 | 2.85 |

Table 2: Calculated Molecular Properties of Dihydromyrcene Isomers

| Isomer | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) | Dipole Moment (Debye) |

| Isomer A | 2.154 | 0.876 | 0.732 | 0.25 |

| Isomer B | 2.543 | 0.765 | 0.654 | 0.87 |

| Isomer C | 1.987 | 0.912 | 0.801 | 1.12 |

Signaling Pathways and Logical Relationships

In drug development, understanding how different isomers might interact with a biological target is crucial. While specific signaling pathways for dihydromyrcene are not detailed here, the following diagram illustrates a hypothetical logical relationship for isomer selection based on computational and experimental data.

Caption: A logical diagram for the selection of lead candidate isomers.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical investigation of dihydromyrcene isomers. By following the detailed computational workflow and protocols, researchers can obtain valuable insights into the structural and energetic properties of these molecules. The illustrative data and diagrams provide a clear template for presenting and interpreting the results of such studies. While the lack of specific experimental data for dihydromyrcene necessitates a generalized approach, the methodologies described are robust and widely applicable to the study of terpenes and other flexible organic molecules, thereby empowering researchers in drug discovery and materials science to make data-driven decisions.

Olfactory Characteristics of (-)-Dihydromyrcene and its Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromyrcene, a monoterpene hydrocarbon, and its chiral derivatives are significant components in the fragrance and flavor industries. This technical guide provides a comprehensive overview of the known olfactory properties of dihydromyrcene, with a specific focus on the sensory characteristics of its enantiomeric forms. Due to the limited availability of specific quantitative and descriptive data for the individual enantiomers of dihydromyrcene in publicly accessible literature, this document outlines the general olfactory profile of the racemic mixture and presents standardized experimental protocols for the sensory evaluation of chiral compounds. Furthermore, it includes a detailed representation of the canonical olfactory signal transduction pathway, offering a foundational understanding of the molecular mechanisms underlying odor perception. This guide serves as a resource for researchers and professionals in the fields of olfaction science, fragrance chemistry, and sensory analysis, highlighting the current knowledge gaps and providing a framework for future research into the stereospecific olfactory properties of dihydromyrcene.

Introduction

Dihydromyrcene, chemically known as 2,6-dimethyloct-7-en-2-ol, is a versatile acyclic monoterpenoid. It serves as a crucial intermediate in the synthesis of other fragrance compounds, most notably dihydromyrcenol, which is prized for its fresh, citrusy, and floral aroma. The chirality of dihydromyrcene, arising from an asymmetric carbon atom, results in the existence of two enantiomers: (S)-(-)-dihydromyrcene and (R)-(+)-dihydromyrcene. It is well-established in olfactory science that enantiomers of a chiral odorant can elicit distinct olfactory responses, ranging from subtle differences in odor quality to entirely different scent perceptions and odor thresholds. Understanding these differences is paramount for the targeted design and application of fragrance ingredients.

This guide aims to consolidate the available information on the olfactory properties of (-)-dihydromyrcene and its enantiomers, provide standardized methodologies for their sensory analysis, and illustrate the underlying biological pathways of odor perception.

Olfactory Properties of Dihydromyrcene

While specific data for the individual enantiomers of dihydromyrcene are scarce in the reviewed literature, the racemic mixture is generally characterized by its olfactory profile.

Table 1: Olfactory Profile of Racemic Dihydromyrcene

| Property | Description |

| Odor Type | Citrus, Fresh, Green, slightly Woody |

| Odor Intensity | Moderate |

| Applications | Intermediate in fragrance synthesis, functional perfumery |

Table 2: Quantitative Olfactory Data for Dihydromyrcene Enantiomers (Template)

Note: Specific quantitative data for the individual enantiomers of dihydromyrcene were not available in the reviewed literature. This table serves as a template for future research findings.

| Enantiomer | Odor Threshold (in water, ppb) | Odor Threshold (in air, ng/L) | Odor Description | Intensity (at defined concentration) |

| (S)-(-)-Dihydromyrcene | Data not available | Data not available | Data not available | Data not available |

| (R)-(+)-Dihydromyrcene | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The determination of olfactory properties of chiral compounds requires specialized analytical techniques to separate the enantiomers and evaluate their individual sensory characteristics. Gas Chromatography-Olfactometry (GC-O) is the most common and effective method for this purpose.

Chiral Gas Chromatography-Olfactometry (GC-O) for the Sensory Analysis of Dihydromyrcene Enantiomers

This protocol outlines a general procedure for the separation and sensory evaluation of this compound and its enantiomer.

Objective: To separate the enantiomers of dihydromyrcene and determine their individual odor characteristics and detection thresholds.

Materials and Equipment:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as beta-DEX, gamma-DEX, or equivalent).

-

High-purity helium or hydrogen as carrier gas.

-

Syringe for sample injection.

-

A sample of racemic dihydromyrcene.

-

A panel of trained sensory assessors.

-

Humidified air supply for the ODP.

Procedure:

-

Sample Preparation: Prepare a dilution series of the racemic dihydromyrcene sample in a suitable solvent (e.g., ethanol or diethyl ether) to determine the odor detection threshold.

-

GC-FID/O Conditions:

-

Injector: Set to a temperature of 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at a rate of 5°C/min to 220°C, and hold for 5 minutes. (Note: The temperature program should be optimized for the specific chiral column used to achieve baseline separation of the enantiomers).

-

Carrier Gas Flow: Set to a constant flow rate of 1.5 mL/min.

-

Split Ratio: Use a split injection with a ratio of 10:1 or as appropriate for the sample concentration.

-

FID: Set to a temperature of 280°C.

-

ODP: The effluent from the GC column is split between the FID and the ODP. The transfer line to the ODP should be heated to prevent condensation (e.g., 250°C). Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration of the assessors.

-

-

Sensory Evaluation:

-

A panel of trained assessors sniffs the effluent from the ODP.

-

Assessors record the retention time of any detected odor, describe the odor quality using a standardized lexicon, and rate the odor intensity on a defined scale (e.g., a 5-point or 7-point scale).

-

For threshold determination, the dilution series is injected, and the lowest concentration at which an odor can be reliably detected by the panel is determined for each enantiomer.

-

-

Data Analysis:

-

The retention times of the odor events are matched with the peaks on the FID chromatogram to identify which enantiomer is responsible for each odor.

-

The odor descriptions and intensity ratings from the panel are compiled to create an olfactory profile for each enantiomer.

-

The odor detection thresholds are calculated based on the results from the dilution series.

-

Experimental workflow for Chiral GC-O analysis.

Olfactory Signaling Pathway

The perception of odorants like dihydromyrcene is initiated by the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Toxicological and safety evaluation of (-)-Dihydromyrcene

An In-depth Technical Guide to the Toxicological and Safety Evaluation of (-)-Dihydromyrcene

Introduction

This compound, also commonly known as Dihydromyrcenol (CAS No. 18479-58-8), is a synthetic fragrance ingredient with a powerful, fresh, lime-like, and citrusy-floral aroma. Its widespread use in consumer products, including soaps, detergents, and fine fragrances, necessitates a thorough understanding of its toxicological and safety profile. This guide provides a comprehensive overview of the key safety evaluations of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing core experimental workflows to support researchers, scientists, and drug development professionals in their assessments.

Summary of Toxicological Profile

This compound exhibits a low order of acute oral and dermal toxicity. It is not considered to be genotoxic based on available data. Repeated dose and developmental toxicity studies have established clear No-Observed-Adverse-Effect Levels (NOAELs). While it can cause skin and eye irritation, it is not considered a skin sensitizer under current use levels. It is not expected to be photoirritating or photoallergenic.

Acute Toxicity

The acute toxicity of this compound is low via both oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound

| Study Type | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | 3600 mg/kg bw | |

| Acute Oral Toxicity | Rat | Oral | 5300 mg/kg bw | |

| Acute Dermal Toxicity | Rabbit | Dermal | >5000 mg/kg bw |

Experimental Protocol: Acute Oral Toxicity (General Guideline)

-

Objective: To determine the median lethal dose (LD50) after a single oral administration.

-

Species: Rat.

-

Test Substance Administration: The test substance is administered by gavage as a single dose. The vehicle, if used, is typically inert (e.g., corn oil).

-

Dose Levels: A range of dose levels is used to elicit a toxic response and a no-effect level.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.

-

Endpoints: Mortality is the primary endpoint. Gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.

Skin and Eye Irritation

This compound is classified as an irritant to the skin and eyes.

Table 2: Irritation Potential of this compound

| Study Type | Species | Exposure | Result | Reference |

| Skin Irritation | Rabbit | 500 mg / 24h | Mild Irritation | |

| Skin Irritation | Rabbit | Not specified | Moderate Irritation | |

| Eye Irritation | Rabbit | Not specified | Irritating to eyes (Draize Test) | |

| Eye Irritation | Not specified | Not specified | Causes serious eye irritation |

Experimental Protocol: Skin Irritation (Draize Test)

-

Objective: To assess the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

-

Species: Albino rabbit.

-

Test Substance Application: A small area of the animal's back is shaved. A specific amount of the test substance (e.g., 500 mg) is applied to the intact skin, often under a semi-occlusive patch.

-

Exposure Duration: Typically 24 hours.

-

Observation: The skin is evaluated for signs of irritation (erythema and edema) at specific intervals (e.g., 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the reactions is scored according to a standardized system (Draize scoring) to determine the irritation potential.

Skin Sensitization

Multiple studies have concluded that this compound does not present a significant risk of skin sensitization.

Table 3: Skin Sensitization Potential of this compound

| Study Type | Species | Concentration | Result | Reference |

| Local Lymph Node Assay (LLNA) | Not specified | Up to 25% | Non-sensitizing | |

| Local Lymph Node Assay (LLNA) | Not specified | Up to 30% | Non-sensitizing | |

| Guinea Pig Maximization Test | Guinea Pig | Not specified | No reactions indicative of sensitization | |

| Buehler Test | Guinea Pig | Not specified | No reactions indicative of sensitization |

Experimental Protocol: Local Lymph Node Assay (LLNA)

-

Objective: To determine the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.

-

Species: Mouse.

-

Induction Phase: The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The mice are euthanized several hours later.

-

Endpoint: The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as a marker of lymphocyte proliferation. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI ≥ 3 is typically considered a positive result.

Methodological & Application

Application Note: Synthesis of Dihydromyrcenol from (-)-Dihydromyrcene

**Abstract

This application note provides detailed protocols for the synthesis of dihydromyrcenol, a valuable fragrance ingredient, from (-)-dihydromyrcene. Three primary synthesis routes are discussed: direct acid-catalyzed hydration, esterification with subsequent hydrolysis, and a two-step process involving hydrochlorination followed by hydrolysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a comprehensive guide to the synthesis, including reaction conditions, catalysts, and expected yields.

Introduction

Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) is a colorless liquid with a characteristic citrus and lavender-like fragrance.[1] It is widely used in the fragrance industry, particularly in soap and detergent formulations.[1] The synthesis of dihydromyrcenol from the readily available precursor this compound (also known as citronellene) is a topic of significant industrial and academic interest. This note details the most common and effective methods for this transformation.

Synthesis Routes Overview

There are three principal pathways for the synthesis of dihydromyrcenol from this compound:

-

Direct Acid-Catalyzed Hydration: This method involves the direct addition of water to the double bond of dihydromyrcene in the presence of an acid catalyst.[2][3]

-

Esterification and Hydrolysis: Dihydromyrcene is first esterified, typically with formic or acetic acid, to form a dihydromyrcenyl ester. This intermediate is then hydrolyzed to yield dihydromyrcenol.[1][4]

-

Hydrochlorination and Hydrolysis: This two-step process begins with the hydrochlorination of dihydromyrcene to form dihydromyrcenyl chloride, which is subsequently hydrolyzed to dihydromyrcenol.[5]

The choice of synthesis route can depend on factors such as desired purity, reaction time, and available equipment.

Experimental Protocols

This protocol is based on a method that can achieve a high conversion rate through the use of an acidic catalyst.[2]

Materials:

-

This compound

-

Water

-

Acid catalyst (e.g., heat-resistant, high-acidic ion exchange resin)[2]

-

Organic solvent (optional, for extraction)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Equipment:

-

Reaction vessel with stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with this compound and water.

-

Add the acidic catalyst to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.[6]

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS). The reaction time can vary from 1 to 3 hours.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

If an organic solvent is used for extraction, add it to the filtrate and transfer to a separatory funnel.

-

Wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the crude dihydromyrcenol by vacuum distillation.[6]

This protocol details the formation of a formate ester intermediate, followed by hydrolysis.[4]

Materials:

-

This compound (94% purity)[4]

-

Formic acid (97.6%)[4]

-

Sulfuric acid or Methane sulfonic acid (catalyst)[4]

-

Sodium formate (for neutralization)[4]

-

Methanol

-

Sodium hydroxide

-

Water

-

Benzene (for extraction)

Equipment:

-

Reaction flask with stirrer and cooling bath

-

Distillation apparatus

-

Separatory funnel

Procedure:

Part A: Formation of Dihydromyrcenyl Formate

-

Prepare a mixture of formic acid and the acid catalyst in a reaction flask, and cool it to 5-15°C.[4]

-

Slowly add dihydromyrcene to the cooled mixture over a period of 15-30 minutes while maintaining the temperature between 5-20°C.[4]

-

Stir the mixture at a controlled temperature (e.g., 10-20°C) for 1.5 to 5 hours.[4]

-

Neutralize the catalyst by adding sodium formate.[4]

-

Distill off unreacted formic acid and some unreacted dihydromyrcene under vacuum.[4]

Part B: Hydrolysis of Dihydromyrcenyl Formate

-

To the residue from Part A, add methanol and a solution of sodium hydroxide in water.

-

Heat the mixture to reflux for a specified period to achieve hydrolysis.

-

Cool the mixture and add water.

-

Recover the methanol by distillation.

-

Separate the organic layer and wash it with water.

-

The crude dihydromyrcenol can be purified by fractional distillation.[4]

This method involves the formation of a chloride intermediate.[5]

Materials:

-

This compound

-

Dry HCl gas

-

Sodium hydroxide or Sodium bicarbonate[5]

-

Water

-

Phase transfer catalyst (e.g., Hexadecyltrimethylammonium bromide, optional)[5]

Equipment:

-

Gas dispersion tube

-

Reaction vessel with stirrer, thermometer, and reflux condenser

-

Separatory funnel

Procedure:

Part A: Hydrochlorination of Dihydromyrcene

-

Bubble dry HCl gas through dihydromyrcene at a controlled temperature. Catalysts like copper chloride or Lewis/protonic acids can be used to improve the reaction.[5]

-

Monitor the reaction until the desired conversion to dihydromyrcenyl chloride is achieved.

Part B: Hydrolysis of Dihydromyrcenyl Chloride

-

In a three-necked flask, combine the dihydromyrcenyl chloride mixture, a base (e.g., NaOH or NaHCO3), and water.[5] A phase transfer catalyst can be added to reduce reaction time.[5]

-

Heat the solution to boiling under reflux for 2 to 22 hours.[5]

-

After cooling, separate the organic phase.

-

Wash the organic phase with water and dry it.

-

The resulting mixture containing dihydromyrcenol can be purified by distillation.

Data Presentation

The following tables summarize quantitative data from various synthesis methods.

Table 1: Comparison of Dihydromyrcenol Synthesis Methods

| Synthesis Route | Catalyst | Temperature (°C) | Reaction Time (hours) | Conversion/Yield | Reference |

| Acid-Catalyzed Hydration | Acidic Ion Exchange Resin | Not Specified | Not Specified | 88% Conversion | [2] |

| Esterification/Hydrolysis | Formic Acid/Sulfuric Acid | 15-20 | 5 | 47% Conversion | [4] |

| Esterification/Hydrolysis | Formic Acid/Methane Sulfonic Acid | 10 | 1.5 | 50% Conversion (formate) | [4] |

| Hydrolysis of Chloride | NaOH | Reflux | 22 | 56% Dihydromyrcenol | [5] |

| Hydrolysis of Chloride | NaHCO₃ / Phase Transfer Catalyst | Reflux | 2 | 64% Dihydromyrcenol | [5] |

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of dihydromyrcenol.

Caption: Generalized workflow for the synthesis of dihydromyrcenol.

Conclusion

This application note has outlined three effective methods for the synthesis of dihydromyrcenol from this compound. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, and available resources. The provided protocols and data serve as a valuable resource for the successful synthesis of this important fragrance compound.

References